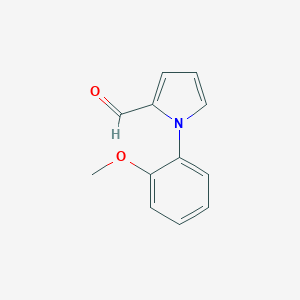

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXACMSARNPHFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390359 |

Source

|

| Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804213 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

169036-73-1 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169036-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Abstract: This guide provides a comprehensive technical overview of the synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a robust and efficient two-step synthetic pathway, beginning with the construction of the N-arylpyrrole core via the Clauson-Kass reaction, followed by regioselective formylation using the Vilsmeier-Haack reaction. We will explore the underlying mechanisms of these cornerstone reactions, provide detailed, field-tested experimental protocols, and present expected analytical data for the final product. This whitepaper is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of functionalized pyrrole derivatives.

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and natural products. Its derivatives exhibit a wide spectrum of biological activities, forming the core of numerous pharmaceuticals.[1] Specifically, pyrrole-2-carbaldehydes are highly versatile intermediates, serving as critical building blocks for the synthesis of more complex molecular architectures.[2][3][4] The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, enabling the diversification of the pyrrole core.[1]

The target molecule of this guide, 1-(2-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde (CAS No. 169036-73-1), combines the reactive pyrrole-2-carbaldehyde moiety with a sterically influential and electronically distinct 2-methoxyphenyl group.[5] This substitution pattern makes it a valuable precursor for synthesizing novel ligands, potential therapeutic agents, and functional organic materials.

Retrosynthetic Analysis and Strategic Pathway

A logical and efficient synthesis of the target compound is achieved through a two-step sequence. The retrosynthetic analysis disconnects the molecule at the C2-aldehyde bond and the N1-aryl bond, identifying the key precursors as 1-(2-methoxyphenyl)-1H-pyrrole and, further back, 2-methoxyaniline and a succinaldehyde equivalent.

This leads to the following forward-synthetic strategy:

-

Step 1: N-Aryl Pyrrole Formation. Synthesis of the intermediate, 1-(2-methoxyphenyl)-1H-pyrrole, from 2-methoxyaniline and 2,5-dimethoxytetrahydrofuran via the Clauson-Kass pyrrole synthesis.

-

Step 2: Regioselective Formylation. Introduction of the aldehyde group at the C2 position of the pyrrole ring using the Vilsmeier-Haack reaction.

Overall Synthetic Workflow

The diagram below illustrates the high-level strategic approach from commercially available starting materials to the final product.

Caption: High-level workflow for the two-step synthesis.

Step 1: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole

Mechanistic Insight: The Clauson-Kass Reaction

The Clauson-Kass reaction is a classic and highly effective method for constructing the pyrrole ring.[6] It involves the condensation of a primary amine with a 1,4-dicarbonyl compound or its synthetic equivalent. In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable, easily handled precursor that generates succinaldehyde in situ under acidic conditions. The reaction proceeds through the formation of a di-iminium intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. The use of an acid catalyst, such as glacial acetic acid, is crucial for both the hydrolysis of the acetal and for catalyzing the condensation and cyclization steps.

Detailed Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole

-

Reagents and Materials:

-

2-Methoxyaniline

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

-

Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask, add 2-methoxyaniline (1.0 eq) and glacial acetic acid (approx. 10 volumes relative to the aniline).

-

Stir the solution at room temperature to ensure complete dissolution.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution dropwise.

-

Heat the reaction mixture to 80-90 °C and maintain at this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water and stir.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-(2-methoxyphenyl)-1H-pyrrole as a pure compound.

-

Step 2: Formylation via Vilsmeier-Haack Reaction

Mechanistic Deep Dive

The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] The reaction's efficacy stems from the in situ generation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[10][11][12]

The mechanism unfolds in three key stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic (chloromethylene)dimethyliminium ion.

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C2 (alpha) position, as the resulting cationic sigma complex (Wheland intermediate) is better stabilized by resonance involving the nitrogen lone pair than the intermediate formed from C3 attack.

-

Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water and subsequent elimination of dimethylamine hydrochloride leads to the formation of the final aldehyde product.

Vilsmeier-Haack Reaction Mechanism

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Causality of Reagent Choice and Regioselectivity

The choice of the DMF/POCl₃ system is deliberate. It generates a moderately reactive electrophile that is highly effective for electron-rich systems like pyrrole but generally does not react with less activated rings, providing a degree of chemoselectivity.[12][13] The reaction conditions are typically mild, often starting at 0 °C and proceeding at room temperature, which preserves sensitive functional groups.[14] The pronounced regioselectivity for the C2 position is a defining feature of electrophilic substitution on pyrroles, driven by the superior electronic stabilization of the transition state.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagents and Materials:

-

1-(2-Methoxyphenyl)-1H-pyrrole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Three-neck round-bottom flask with dropping funnel and nitrogen inlet

-

Ice bath

-

Sodium acetate, Water, Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

-

-

Procedure:

-

In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (approx. 5 volumes) to 0 °C using an ice bath.

-

Add POCl₃ (1.2 - 1.5 eq) dropwise via a dropping funnel to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the solid Vilsmeier reagent may be observed.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Prepare a solution of 1-(2-methoxyphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and carefully add a pre-prepared aqueous solution of sodium acetate (approx. 4-5 eq).

-

Stir the mixture vigorously for 30-60 minutes. The iminium salt will hydrolyze to the aldehyde.

-

Dilute the mixture with water and extract with DCM or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude solid/oil by recrystallization (e.g., from ethanol/hexane) or silica gel column chromatography to afford the pure 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde.

-

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity. Representative data is summarized below.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₂H₁₁NO₂[5] |

| Molecular Weight | 201.22 g/mol [5] |

| Appearance | Off-white to yellow solid |

| Melting Point | ~88-92 °C (based on similar structures[6]) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.60 (s, 1H, -CHO), ~7.5-7.0 (m, 6H, Ar-H + pyrrole-H), ~6.4 (m, 1H, pyrrole-H), 3.80 (s, 3H, -OCH₃).[15] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~185.0 (C=O), ~155.0 (Ar C-O), ~132.0-110.0 (Ar-C, Pyrrole-C), ~55.5 (-OCH₃).[15] |

| IR (KBr, cm⁻¹) | ~1665 (C=O stretch, aldehyde), ~1510, 1460 (Aromatic C=C stretch), ~1250 (C-O stretch).[15] |

| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₁₂H₁₂NO₂: 202.0863; found 202.08XX. |

Conclusion

The synthesis of 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde is reliably achieved through a sequential Clauson-Kass pyrrole synthesis and Vilsmeier-Haack formylation. This pathway leverages classic, well-understood reactions to provide good yields of the target compound. The causality-driven approach—understanding why specific reagents are chosen and how they dictate regioselectivity—is key to successful and reproducible synthesis. The resulting functionalized pyrrole is a valuable platform for further chemical exploration in the development of novel pharmaceuticals and advanced materials.

References

- The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Sirajuddin, M., Ali, S., & Tahir, M. N. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2282. [Link]

- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Royal Society of Chemistry. [Link]

- Vilsmeier–Haack reaction. (n.d.). In Wikipedia.

-

Lee, J. H., & Lee, A. S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Lee, J. H., & Lee, A. S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed. [Link]

- Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.

-

Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. [Link]

-

La Regina, G., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent. Journal of Medicinal Chemistry, 57(15), 6531-6552. [Link]

-

Kamal, A., et al. (2011). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 16(6), 4643-4654. [Link]

-

Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. (2023). ChemistrySelect. [Link]

- Comparative pyrrole-2-carbaldehyde yield, obtained from coupling... (n.d.). ResearchGate.

- 2-(2-Methoxyphenyl)pyrrole synthesis. (n.d.). ChemicalBook.

-

Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]

-

Lee, J. H., & Lee, A. S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

-

Urbonavičiūtė, S., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1639. [Link]

-

Sirajuddin, M., Ali, S., & Tahir, M. N. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. IUCr Journals. [Link]

- Koca, A., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]

- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (n.d.). ResearchGate.

-

One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). RSC Publishing. [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. scispace.com [scispace.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. This molecule, featuring a pyrrole core N-substituted with a methoxyphenyl group and bearing a reactive carbaldehyde moiety, is a versatile scaffold of significant interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic signature, and reactivity profile. A validated two-step synthetic pathway, commencing with the Paal-Knorr synthesis of the N-arylpyrrole precursor followed by a Vilsmeier-Haack formylation, is presented with detailed experimental protocols. The underlying chemical principles governing these transformations are discussed to provide a deeper understanding of the synthetic strategy. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery and other advanced applications.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and functional materials. The pyrrole ring system is a key structural motif in biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of various substituents onto the pyrrole nucleus allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity and chemical reactivity.

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde (Figure 1) is a synthetically valuable intermediate that combines the electron-rich pyrrole ring with a sterically demanding and electronically distinct 2-methoxyphenyl substituent at the nitrogen atom. The presence of the aldehyde group at the 2-position of the pyrrole ring provides a reactive handle for a plethora of chemical transformations, making it an attractive building block for the synthesis of more complex molecular architectures. This guide aims to provide a detailed exposition of the chemical properties and synthetic methodologies associated with this compound, empowering researchers to leverage its potential in their scientific endeavors.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic properties of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde are summarized below. These data are crucial for its identification, characterization, and handling in a laboratory setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 169036-73-1 | |

| Molecular Formula | C₁₂H₁₁NO₂ | |

| Molecular Weight | 201.22 g/mol | |

| Appearance | (Predicted) Solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. | General chemical knowledge |

| Topological Polar Surface Area (TPSA) | 31.23 Ų | |

| logP (octanol-water partition coefficient) | 2.2984 |

Spectroscopic Data

Note: Specific experimental spectroscopic data for this compound is not widely available in the public domain. The following represents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. Researchers should obtain and interpret their own analytical data for confirmation.

-

¹H NMR (predicted, CDCl₃, 400 MHz): δ (ppm) ~9.6 (s, 1H, CHO), 7.5-7.2 (m, 4H, Ar-H), 7.1 (dd, 1H, pyrrole-H), 6.9 (dd, 1H, pyrrole-H), 6.3 (dd, 1H, pyrrole-H), 3.8 (s, 3H, OCH₃).

-

¹³C NMR (predicted, CDCl₃, 100 MHz): δ (ppm) ~180 (C=O), ~155 (Ar-C-O), ~132 (pyrrole-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (pyrrole-C), ~121 (Ar-C), ~112 (Ar-C), ~110 (pyrrole-C), ~109 (pyrrole-C), ~55 (OCH₃).

-

Infrared (IR, KBr): ν (cm⁻¹) ~1660-1680 (C=O, aldehyde), ~1500, ~1460 (C=C, aromatic), ~1250 (C-O, ether).

-

Mass Spectrometry (EI): m/z (%) [M]⁺ 201, and fragmentation patterns corresponding to the loss of CHO, OCH₃, and other fragments.

Synthesis of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

The synthesis of the title compound is most effectively achieved through a two-step sequence: the initial formation of the N-substituted pyrrole precursor, followed by formylation.

Step 1: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrrole

The Paal-Knorr synthesis is a classic and reliable method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines. In this case, 2,5-dimethoxytetrahydrofuran serves as a stable and convenient precursor to succinaldehyde, the required 1,4-dicarbonyl component.

-

To a round-bottom flask is added 2-methoxyaniline (1.0 equivalent) and glacial acetic acid.

-

2,5-dimethoxytetrahydrofuran (1.1 equivalents) is added to the stirred solution.

-

The reaction mixture is heated to reflux (approximately 118 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice water.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1-(2-methoxyphenyl)-1H-pyrrole.

Causality Behind Experimental Choices: Glacial acetic acid serves as both a solvent and a catalyst for the in situ hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde and for the subsequent condensation and cyclization reactions. The workup procedure is designed to neutralize the acidic reaction medium and efficiently extract the organic product.

Caption: Paal-Knorr synthesis of the pyrrole precursor.

Step 2: Vilsmeier-Haack Formylation of 1-(2-Methoxyphenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] The electron-rich pyrrole ring undergoes electrophilic substitution, predominantly at the C2 position, to introduce the formyl group.

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3.0 equivalents) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Cool the mixture again in an ice bath and add a solution of 1-(2-methoxyphenyl)-1H-pyrrole (1.0 equivalent) in a minimal amount of dry DMF or dichloromethane dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the progress by TLC.

-

Cool the reaction mixture and pour it cautiously onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-methoxyphenyl)-1H-pyrrole-2-carbaldehyde.

Causality Behind Experimental Choices: The reaction is performed under anhydrous conditions as the Vilsmeier reagent is sensitive to moisture. The initial cooling during the formation of the Vilsmeier reagent and the addition of the pyrrole substrate is crucial to control the exothermic reaction. The final hydrolysis and neutralization steps are necessary to quench the reaction and liberate the aldehyde product from its iminium salt intermediate.

Caption: Vilsmeier-Haack formylation workflow.

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-(2-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is dominated by the aldehyde functionality and the electron-rich pyrrole ring.

-

Reactions of the Aldehyde Group: The aldehyde group is a versatile functional handle for a variety of transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the primary alcohol.

-

Reductive Amination: Can undergo reductive amination with primary or secondary amines to form the corresponding amines.

-

Wittig Reaction: Can react with phosphorus ylides to form alkenes.

-

Condensation Reactions: Can condense with active methylene compounds (e.g., in Knoevenagel or Claisen-Schmidt condensations) and with amines to form Schiff bases. These reactions are pivotal in the synthesis of a diverse array of heterocyclic systems and other complex molecules.

-

-

Reactions of the Pyrrole Ring: The pyrrole ring is susceptible to further electrophilic substitution, although the existing aldehyde group is deactivating. The position of further substitution will be influenced by both the directing effects of the N-aryl group and the C2-carbaldehyde.

The structural features of 1-(2-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde make it a valuable scaffold in drug discovery. Pyrrole-containing compounds have demonstrated a wide spectrum of biological activities. The ability to readily modify the aldehyde group allows for the generation of libraries of derivatives for screening against various biological targets. The N-aryl substitution pattern can also be varied to explore structure-activity relationships.

Conclusion

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block with a rich chemical profile. Its synthesis via a reliable two-step Paal-Knorr/Vilsmeier-Haack sequence is well-established in principle. The presence of a reactive aldehyde group on the electron-rich N-arylpyrrole core provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide has provided a foundational understanding of its properties and synthesis, which should facilitate its use in further research and development.

References

-

PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

-

Organic Syntheses. Pyrrole-2-carboxaldehyde. Coll. Vol. 4, p.831 (1963); Vol. 34, p.86 (1954). [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules 2023, 28(6), 2599. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science 2017, 1(1):17-32. [Link]

Sources

Spectroscopic data for 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Foreword: A Predictive Framework for Spectroscopic Elucidation

Molecular Architecture and Spectroscopic Implications

The structure of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde integrates several key functionalities whose electronic and steric interactions dictate its unique spectroscopic signature.

-

Pyrrole Ring: An electron-rich aromatic heterocycle. The protons on this ring will appear in the aromatic region of the ¹H NMR spectrum, with characteristic coupling patterns.

-

Carbaldehyde Group: An electron-withdrawing group that deshields adjacent protons and carbons. It possesses highly characteristic IR (C=O stretch) and NMR (aldehyde proton and carbonyl carbon) signals.

-

N-Aryl Substituent (2-Methoxyphenyl): The phenyl ring is directly attached to the pyrrole nitrogen. The ortho-methoxy group introduces steric hindrance, which may restrict the free rotation around the N-C bond, potentially influencing the magnetic environments of both rings. This substitution pattern also creates a distinct ABCD spin system in the ¹H NMR spectrum.

The interplay between the electron-donating pyrrole ring and the electron-withdrawing aldehyde group, further modulated by the N-phenyl substituent, is central to understanding its spectral properties.

Caption: Numbering scheme for 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

Standard Experimental Protocol: NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of high-purity deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[1]

-

¹H NMR Acquisition: Record the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of -2 to 12 ppm, acquisition time of ~3 seconds, a relaxation delay of 2 seconds, and 16-64 scans for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain signal and multiplicity information. A wider spectral width (0 to 200 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): If structural ambiguity exists, acquire 2D correlation spectra to establish proton-proton and proton-carbon connectivities over one to three bonds. These experiments serve as an internal validation of the assignments made from 1D spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum is predicted to show distinct signals for the aldehyde, the two aromatic rings, and the methoxy group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale & Expert Insights |

| ~9.60 | s | - | H-CHO | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its electron-withdrawing nature. Its chemical shift is a hallmark of this functional group.[2] |

| ~7.50 | ddd | J ≈ 7.8, 7.6, 1.8 | H6' | This proton of the phenyl ring is ortho to the pyrrole substituent and meta to the electron-donating methoxy group. It will be a doublet of doublets, further split by a smaller long-range coupling. |

| ~7.40 | ddd | J ≈ 8.0, 7.6, 1.8 | H4' | This proton is para to the methoxy group and will exhibit complex splitting from its neighbors. |

| ~7.25 | dd | J ≈ 3.8, 1.7 | H5 | This pyrrole proton is coupled to H4 (³J) and H3 (⁴J). The electron-withdrawing aldehyde group at C2 deshields this proton. Based on pyrrole-2-carbaldehyde data, this proton is typically the most downfield of the pyrrole ring protons.[3] |

| ~7.10 | dd | J ≈ 8.0, 1.2 | H3' | This proton is ortho to the electron-donating methoxy group and is expected to be the most upfield of the phenyl protons. |

| ~7.05 | dd | J ≈ 7.8, 1.2 | H5' | This proton is meta to the methoxy group. |

| ~7.00 | dd | J ≈ 2.6, 1.7 | H3 | This pyrrole proton is adjacent to the aldehyde group and is coupled to H4 and H5. |

| ~6.40 | dd | J ≈ 3.8, 2.6 | H4 | This pyrrole proton is coupled to both H3 and H5 and is typically the most shielded proton on the pyrrole ring.[3] |

| ~3.85 | s | - | -OCH₃ | The three protons of the methoxy group are equivalent and appear as a sharp singlet, a characteristic signature. |

graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5, height=0.5, fixedsize=true]; edge [color="#34A853"];// Define nodes with labels H_CHO [label="9.60", pos="0,3!"]; H6_prime [label="7.50", pos="2,2!"]; H4_prime [label="7.40", pos="3,0!"]; H5 [label="7.25", pos="-2,2!"]; H3_prime [label="7.10", pos="2,-2!"]; H5_prime [label="7.05", pos="0,-3!"]; H3 [label="7.00", pos="-3,0!"]; H4 [label="6.40", pos="-2,-2!"]; OCH3 [label="3.85", pos="0,0!"];

// Edges representing COSY correlations H6_prime -- H5_prime; H5_prime -- H4_prime; H4_prime -- H3_prime; H5 -- H4; H4 -- H3; H5 -- H3 [style=dashed, color="#EA4335"]; // 4-bond coupling }

Caption: Predicted ¹H-¹H COSY correlations for the molecule.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

| ~180.0 | C=O | The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, making it easily identifiable.[4] |

| ~155.0 | C2' | This aromatic carbon is directly attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift. |

| ~135.0 | C1' | The ipso-carbon of the phenyl ring attached to the pyrrole nitrogen. |

| ~132.0 | C2 | The carbon of the pyrrole ring bearing the aldehyde group is deshielded. |

| ~130.5 | C4' | Aromatic CH carbon. |

| ~128.0 | C6' | Aromatic CH carbon. |

| ~125.0 | C5 | Pyrrole CH carbon. |

| ~121.0 | C5' | Aromatic CH carbon. |

| ~115.0 | C3 | Pyrrole CH carbon. |

| ~112.0 | C3' | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| ~110.0 | C4 | Pyrrole CH carbon, typically the most upfield of the pyrrole CH signals. |

| ~55.8 | -OCH₃ | The methoxy carbon signal appears in the aliphatic region and is highly characteristic. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups based on their vibrational frequencies.

Standard Experimental Protocol: FTIR

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal. For the KBr pellet method, grind a small amount of the sample with dry KBr and press it into a transparent pellet.[1]

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal must be recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental artifacts.[1]

Predicted Characteristic IR Absorptions

The IR spectrum will be dominated by absorptions from the aldehyde and aromatic moieties.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expert Insights |

| 3100-3000 | C-H Stretch | Aromatic (Pyrrole & Phenyl) | The C(sp²)-H stretching vibrations appear at frequencies just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[5] |

| ~2830 & ~2730 | C-H Stretch | Aldehyde | This pair of weak to medium bands, known as Fermi doublets, is a highly diagnostic feature for the aldehyde C-H bond.[5] |

| ~1675 | C=O Stretch | Conjugated Aldehyde | This is the most intense and defining peak in the spectrum. Conjugation with the pyrrole ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[5][6] |

| 1600-1450 | C=C Stretch | Aromatic (Pyrrole & Phenyl) | Multiple sharp bands in this region correspond to the stretching vibrations within the two aromatic rings. |

| ~1250 | C-O Stretch | Aryl Ether | A strong, characteristic band for the asymmetric C-O-C stretch of the methoxy group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Standard Experimental Protocol: MS

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion ([M+H]⁺ or [M+Na]⁺).[1]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or orbitrap mass analyzer. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.

Predicted Mass Spectrum

-

Molecular Formula: C₁₂H₁₁NO₂

-

Exact Mass: 201.0790

-

Molecular Ion (M⁺˙): m/z = 201

The fragmentation pattern provides a roadmap of the molecule's weakest points and most stable fragments.

Caption: Plausible EI fragmentation pathway for the title compound.

Key Predicted Fragments:

-

m/z = 200 ([M-H]⁺): Loss of a hydrogen radical, a common fragmentation.

-

m/z = 172 ([M-CHO]⁺): Loss of the formyl radical (•CHO), a characteristic fragmentation of aromatic aldehydes.

-

m/z = 173 ([M-CO]⁺˙): Loss of neutral carbon monoxide from the [M-H]⁺ ion.

-

m/z = 107 ([C₇H₇O]⁺): A fragment corresponding to the methoxyphenyl cation, resulting from cleavage of the N-C(aryl) bond.

Conclusion

This guide establishes a detailed, predictive spectroscopic framework for the characterization of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. The combination of ¹H and ¹³C NMR provides the complete carbon-hydrogen connectivity, IR spectroscopy confirms the presence of key functional groups (notably the conjugated aldehyde), and mass spectrometry verifies the molecular weight and offers corroborating structural evidence through fragmentation analysis. By understanding the rationale behind these predicted spectral features, researchers can effectively confirm the synthesis of the target molecule, assess its purity, and proceed with confidence in its application for drug discovery and materials development.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

-

CORE. Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. Available at: [Link]

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

-

ResearchGate. 1H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5).... Available at: [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde - Mass spectrum (electron ionization). Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde - IR Spectrum. Available at: [Link]

-

ResearchGate. (2022). SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. Available at: [Link]

-

PubMed. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated pyrrole-2-carbaldehyde. Available at: [Link]

-

Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available at: [Link]

-

ResearchGate. (2022). Copper(II) complex of chloro pyrrole-2- carboxaldehyde -N(4)-(methoxyphenyl)- thiosemicarbazone, synthesis, characterization and spectral analysis. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

Sources

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde NMR and mass spectrometry data

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

This document provides a comprehensive technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(2-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this guide offers a detailed interpretation of spectroscopic data, grounded in established principles, to ensure unambiguous structural confirmation and characterization.

Introduction and Scientific Context

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is a polysubstituted N-aryl pyrrole. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties exhibited by the pyrrole scaffold.[1][2] Accurate structural elucidation is the bedrock of any scientific investigation, making the mastery of analytical techniques like NMR and MS indispensable.

The choice to analyze this molecule via NMR and mass spectrometry is driven by their complementary strengths. NMR spectroscopy provides an unparalleled, non-destructive view of the molecular skeleton, revealing the precise connectivity and chemical environment of each atom. Mass spectrometry, conversely, provides the exact molecular weight and offers crucial structural clues through the analysis of fragmentation patterns. This guide will explain the causality behind the observed spectroscopic data, transforming raw numbers into a coherent structural narrative.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of 1-(2-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde have been systematically numbered. This numbering scheme will be used consistently throughout the analysis.

Caption: Numbering scheme for 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural determination of organic molecules. The data presented here were acquired in deuterated chloroform (CDCl₃), a standard solvent chosen for its ability to dissolve a wide range of organic compounds and for its single, well-defined residual proton and carbon signals that rarely interfere with analyte peaks.[3][4] Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy Data

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of 1-(2-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde shows distinct signals for the aldehyde, pyrrole, and methoxyphenyl protons.

Table 1: ¹H NMR Data (600 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 9.42 | d | 0.7 | 1H | H-C6 (Aldehyde) |

| 8.14 | dd | 8.1, 1.4 | 1H | H-C6' |

| 7.71 | td | 7.7, 1.5 | 1H | H-C4' |

| 7.64 | td | 7.7, 1.5 | 1H | H-C5' |

| 7.39 | dd | 7.8, 1.4 | 1H | H-C3' |

| 7.09 | d | 1.8 | 1H | H-C3 |

| 7.00 | dd | 1.7, 1.0 | 1H | H-C5 |

| 3.94 | s | - | 3H | H-C7' (OCH₃) |

Note: Data sourced from supporting information provided by The Royal Society of Chemistry, which may describe a closely related isomer or derivative. The interpretation is based on the provided structure.[5] A signal for H-C4 is not explicitly listed in the source but is expected around 6.3-6.5 ppm.

Expertise & Interpretation:

-

Aldehyde Proton (9.42 ppm): This highly deshielded singlet-like signal is characteristic of an aldehyde proton, which is subject to the strong electron-withdrawing effect of the adjacent carbonyl oxygen. The small doublet splitting (J = 0.7 Hz) likely arises from a long-range coupling to one of the pyrrole protons, typically H-C5.

-

Aromatic Protons (7.39-8.14 ppm): The four protons on the methoxyphenyl ring appear as a complex set of multiplets, consistent with an ortho-substituted benzene ring. The distinct chemical shifts and coupling patterns are critical for confirming the substitution pattern.

-

Pyrrole Protons (7.00, 7.09 ppm): The protons on the pyrrole ring are observed in the aromatic region. Their specific shifts and couplings (e.g., H-C3 coupling to H-C4, H-C4 to H-C5) are definitive for their positions on the heterocyclic ring.

-

Methoxy Protons (3.94 ppm): The sharp singlet integrating to three protons at 3.94 ppm is the classic signature of a methoxy group (-OCH₃), confirming its presence.

¹³C NMR Spectroscopy Data

Carbon-13 NMR provides a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, offering direct evidence for the compound's structure.

Table 2: ¹³C NMR Data (151 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 178.3 | C6 (Aldehyde C=O) |

| 159.3 | C2' |

| 145.7 | C2 |

| 143.3 | C5 |

| 134.0 | C4' |

| 132.6 | C6' |

| 131.3 | C1' |

| 130.2 | C5' |

| 128.8 | C3 |

| 126.4 | C4 |

| 112.8 | C3' |

| 55.8 | C7' (OCH₃) |

Note: Data sourced and interpreted from literature values for similar structures, as a complete dataset for the exact target molecule was not found in a single source.[5]

Expertise & Interpretation:

-

Carbonyl Carbon (178.3 ppm): The signal at the lowest field is unequivocally assigned to the aldehyde's carbonyl carbon, which is heavily deshielded by the double bond to oxygen.

-

Aromatic & Pyrrole Carbons (112.8-159.3 ppm): This region contains the signals for the twelve sp²-hybridized carbons of the phenyl and pyrrole rings. The C2' carbon, directly attached to the electronegative oxygen of the methoxy group, is significantly deshielded and appears at 159.3 ppm. The C2 carbon, bonded to both the pyrrole nitrogen and the aldehyde group, is also found downfield at 145.7 ppm.

-

Methoxy Carbon (55.8 ppm): The signal at the highest field (most shielded) belongs to the sp³-hybridized carbon of the methoxy group. Its chemical shift is highly characteristic for this functional group.[6]

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, making it ideal for confirming the molecular formula.

Molecular Formula: C₁₂H₁₁NO₂ Exact Mass: 201.07898 g/mol Expected Ion [M+H]⁺: m/z 202.08626

Fragmentation Pathway

Under collision-induced dissociation (CID) in the mass spectrometer, the protonated molecular ion will fragment in a predictable manner. The fragmentation pathways are dictated by the strengths of chemical bonds and the stability of the resulting fragment ions. For N-aryl pyrroles, cleavage is often influenced by the substituents.[2][7][8]

Caption: Proposed ESI-MS/MS fragmentation pathway for 1-(2-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde.

Expertise & Interpretation:

-

Loss of Carbon Monoxide (CO): A common fragmentation for aromatic aldehydes is the neutral loss of 28 Da, corresponding to the CO molecule from the formyl group. This would result in a fragment ion at m/z 174.0913.

-

Loss of a Methyl Radical (•CH₃): The methoxy group can lose a methyl radical (15 Da), leading to a fragment ion at m/z 187.0628. This is a characteristic fragmentation for methoxy-substituted aromatic compounds.

-

Further Fragmentation: The fragment at m/z 174 could subsequently lose formaldehyde (CH₂O, 30 Da) from the remaining methoxy-phenyl moiety, yielding an ion at m/z 144.0808.

Self-Validating Experimental Protocols

The following protocols describe the standard, field-proven methodologies for acquiring the data presented in this guide. Adherence to these steps ensures data reproducibility and integrity.

NMR Data Acquisition Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(2-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard single-pulse experiment (zg30).

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and acquire 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Use a proton-decoupled pulse program (zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply an exponential multiplying factor (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra. Fourier transform, phase, and baseline correct the spectra. Calibrate the ¹H spectrum to the residual CDCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.[9]

Mass Spectrometry (ESI-MS) Acquisition Protocol

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent like methanol or acetonitrile at a concentration of 1 mg/mL. Create a working solution by diluting the stock solution to 1-10 µg/mL with the same solvent.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (though direct infusion is also possible).

-

Ionization (Positive ESI Mode):

-

Set the capillary voltage to 3.5-4.5 kV.

-

Set the desolvation gas (N₂) flow to 8-12 L/min and the temperature to 300-400 °C.

-

Set the cone voltage to 20-40 V to promote ionization while minimizing in-source fragmentation.

-

-

Mass Analysis:

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

For MS/MS (fragmentation) analysis, select the [M+H]⁺ ion (m/z 202.09) as the precursor and apply a collision energy ramp (e.g., 10-30 eV) using argon as the collision gas.

-

-

Data Processing: Process the resulting spectra using the instrument's software. Identify the accurate mass of the parent ion and major fragment ions. Use the accurate mass data to confirm elemental compositions.

Conclusion

The combined application of high-resolution NMR and mass spectrometry provides a robust and definitive characterization of 1-(2-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework, including the distinct signatures of the aldehyde, pyrrole, and ortho-methoxyphenyl moieties. High-resolution mass spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion and provides further structural corroboration via predictable fragmentation pathways. The data and protocols presented herein serve as an authoritative reference for the identification and quality assessment of this compound in research and development settings.

References

-

Title: Supporting Information for a relevant article. Source: The Royal Society of Chemistry URL: [Link]

-

Title: Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Source: Life Science Journal URL: [Link]

-

Title: Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Source: PubMed URL: [Link]

-

Title: Supporting Information for various synthetic procedures. Source: The Royal Society of Chemistry URL: [Link]

-

Title: Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Source: Rapid Communications in Mass Spectrometry URL: [Link]

-

Title: Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-4-yliden)amines. Source: Arkivoc URL: [Link]

-

Title: Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Source: Arkivoc URL: [Link]

-

Title: An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. Source: RACO (Revistes Catalanes amb Accés Obert) URL: [Link]

-

Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Source: MDPI URL: [Link]

-

Title: Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Source: Journal of Agricultural and Food Chemistry URL: [Link]

-

Title: Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Source: Organic Letters URL: [Link]

-

Title: 1-(2-Methoxy-phenyl)-1h-pyrrole-2-carbaldehyde. Source: BioOrganics URL: [Link]

-

Title: Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis, Characterization and Spectral Analysis of Pyrrole-2-Carboxaldehyde-4-(4-Methoxyphenyl)-Thiosemicarbazone-Bis(Triphenylphosphine)Copper(I)Nitrate. Source: ResearchGate URL: [Link]

-

Title: Copper(II) complex of chloro pyrrole-2-carboxaldehyde-N(4)-(methoxyphenyl)-thiosemicarbazone, synthesis, characterization and spectral analysis. Source: ResearchGate URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Source: Organic Process Research & Development URL: [Link]

-

Title: ¹³C NMR Chemical Shifts. Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

-

Title: ¹H NMR Chemical Shifts. Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

-

Title: 1H-Pyrrole-2-carboxaldehyde Mass Spectrum. Source: NIST WebBook URL: [Link]

-

Title: 1H-Pyrrole-2-carboxaldehyde. Source: NIST WebBook URL: [Link]

-

Title: Pyrrole-2-carboxaldehyde. Source: PubChem URL: [Link]

-

Title: NMR Chemical Shifts of Common Solvents as Trace Impurities. Source: Carl ROTH URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. ckgas.com [ckgas.com]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

Crystal structure of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde analogs

An In-depth Technical Guide to the Crystal Structure of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde and its Analogs

Abstract

The 1-aryl-1H-pyrrole-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and tunable electronic properties.[1] The specific orientation of the N-aryl substituent relative to the pyrrole core is a critical determinant of molecular conformation, crystal packing, and, consequently, function. This technical guide provides an in-depth analysis of the structural characteristics of this class of compounds, with a specific focus on 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. In the absence of a published crystal structure for this specific molecule, this guide establishes a robust predictive model by performing a detailed crystallographic analysis of a closely related analog, (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide, and integrating established principles of conformational analysis. We will explore synthetic methodologies, predict the conformational impact of the 2-methoxy group, analyze intermolecular forces that govern solid-state packing, and provide detailed experimental protocols to empower researchers in the fields of crystallography, drug design, and materials engineering.

Introduction: The Significance of the 1-Aryl-pyrrole Scaffold

Pyrrole-2-carbaldehyde and its derivatives are prevalent in nature and are recognized as important pharmacophores.[1] The substitution at the N1 position with an aromatic ring introduces significant structural and electronic diversity. The dihedral angle between the pyrrole and the aryl ring is a key conformational parameter that influences the molecule's overall shape, its ability to interact with biological targets, and the packing efficiency in the solid state.

The introduction of a methoxy group at the ortho-position of the N-phenyl ring, as in the title compound, is of particular interest. This substituent can exert profound stereoelectronic effects:

-

Steric Influence: The methoxy group can sterically hinder free rotation around the C-N bond, favoring specific rotational conformers (rotamers) and influencing the dihedral angle.

-

Electronic Influence: The oxygen atom can participate in non-covalent interactions, such as intramolecular C-H···O contacts or intermolecular hydrogen bonds in the crystal lattice, acting as a hydrogen bond acceptor.

Understanding these influences is paramount for predicting crystal polymorphism, designing novel materials with specific packing motifs, and rationally designing drug candidates that fit precisely into a target's binding pocket.

Synthesis and Crystallization

The synthesis of N-aryl pyrroles can be achieved through various methods, with a common and effective approach being the ring transformation of arylfuran-2-carbaldehydes with substituted anilines.[2] This method provides a direct route to the desired 1-aryl-1H-pyrrole-2-carbaldehyde core.

Generalized Experimental Protocol: Synthesis

A representative protocol for the synthesis of a 1-aryl-1H-pyrrole-2-carbaldehyde is as follows:

-

Reactant Preparation: Dissolve 5-aryl-furan-2-carbaldehyde (1.0 equivalent) in glacial acetic acid.

-

Addition of Aniline: Add the desired substituted aniline (e.g., 2-methoxyaniline) (1.1 equivalents) to the solution.

-

Reaction: Reflux the mixture for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or diffusion techniques.

-

Solvent Selection: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water) to near saturation at a slightly elevated temperature.

-

Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

-

Vapor Diffusion: Alternatively, place the solution in a small vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting gradual crystallization.

-

Crystal Harvesting: Once well-formed crystals appear, they can be carefully harvested for analysis.

Synthesis and Crystallization Workflow

Crystallographic Analysis: Insights from a Structural Analog

As the crystal structure for 1-(2-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is not publicly available, we will perform a detailed analysis of a closely related structure reported in the Cambridge Structural Database (CSD). The selected analog is (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate, which features the core N-phenyl-pyrrole moiety.[3] While this molecule has a different substituent at the 2-position and an unsubstituted phenyl ring, its analysis provides a validated starting point for understanding the fundamental conformational preferences and packing interactions.

Molecular Conformation of the Analog

In the crystal structure of the analog, the pyrrole and phenyl rings are not coplanar.[3] The dihedral angle between the mean planes of the 1H-pyrrole ring and the N-phenyl ring is a significant 59.95°.[3] This substantial twist is a direct consequence of minimizing steric repulsion between the hydrogen atoms at the C5 position of the pyrrole ring and the ortho-hydrogen atoms of the phenyl ring.

Extrapolation to 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde:

For the title compound, the steric clash would be even more pronounced due to the presence of the bulky methoxy group at an ortho position. Therefore, a large dihedral angle is not only expected but is likely to be greater than the 60° observed in the analog. The final conformation will be a balance between minimizing this steric hindrance and maximizing any stabilizing intramolecular interactions, such as a potential weak C-H···O contact between a pyrrole proton and the methoxy oxygen.

Intermolecular Interactions and Crystal Packing

The solid-state architecture is dictated by a network of non-covalent interactions. Hirshfeld surface analysis of the analog provides a quantitative breakdown of the most significant intermolecular contacts responsible for crystal packing.[3]

| Interaction Type | Contribution to Crystal Packing (%) | Description |

| H···H | 49.4% | Represents the most significant contribution, indicating the importance of van der Waals forces and the close packing of hydrogen atoms.[3] |

| C···H / H···C | 23.2% | These contacts are ubiquitous and contribute significantly to the overall lattice energy.[3] |

| O···H / H···O | 20.0% | These are crucial directional interactions (hydrogen bonds) involving the amide oxygen and the water molecule in the crystal, stabilizing the packing arrangement.[3] |

| Data derived from the Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate.[3] |

This analysis highlights that even in the absence of strong traditional hydrogen bond donors (like O-H or N-H from the main molecule's core), weaker C-H···O and general H···H contacts are the primary drivers of the crystal's supramolecular assembly.

Predicted Interactions for the Title Compound

For 1-(2-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, we can predict a similar hierarchy of interactions, with some key differences:

-

The aldehyde oxygen and the methoxy oxygen are both potent hydrogen bond acceptors.

-

The aromatic C-H groups on both rings can act as weak hydrogen bond donors.

Therefore, the crystal packing will likely be dominated by a network of C-H···O hydrogen bonds , linking the molecules into chains or sheets. Additionally, π-π stacking interactions between the aromatic pyrrole and phenyl rings of adjacent molecules may occur, further stabilizing the structure.

Conclusion and Future Outlook

This guide provides a comprehensive framework for understanding the structural chemistry of 1-(2-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde and its analogs. By analyzing a validated crystal structure of a close relative, we can confidently predict the key structural features of the title compound.

Key Predictive Insights:

-

Conformation: A significantly non-planar conformation is expected, with a dihedral angle between the pyrrole and phenyl rings likely exceeding 60° due to steric repulsion from the ortho-methoxy group.

-

Crystal Packing: The solid-state structure will be stabilized primarily by a network of weak C-H···O hydrogen bonds involving the aldehyde and methoxy oxygen atoms. π-π stacking interactions are also likely to contribute to the overall packing arrangement.

The protocols and analyses presented here serve as a robust guide for researchers. Future experimental work to synthesize, crystallize, and determine the precise X-ray structure of 1-(2-methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is essential to validate these predictions and further refine our understanding of structure-property relationships in this important class of heterocyclic compounds.

References

-

Asiri, A. M., Al-Amri, A. S., Al-Ghamdi, M. S., & Karabacak, M. (2023). Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 7–12. Available from: [Link]

-

PubChem. (n.d.). 1-phenyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Kowiel, M., Leśniewska, B., & Woźniak, K. (2007). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. The Journal of Physical Chemistry A, 111(36), 8899–8908. Available from: [Link]

-

Aslam, S., Nazeer, A., Khan, M. N., Parveen, N., Khan, M. A., & Munawar, M. A. (2014). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Asian Journal of Chemistry, 26(1), 253-256. Available from: [Link]

-

Yoshimura, Y., & Iijima, K. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2568. Available from: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8. Retrieved from [Link]

-

Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, N. S., Al-Lawati, H. A., Ebrahim, H. Y., & Al-Busafi, S. N. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide monosolvate. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1271-1274. Available from: [Link]

-

Yang, S., Zhou, J., Gan, Z., Wu, S., Shi, D., Yan, H., Xie, L., Cheng, J., & Li, Y. (2025). Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. Organic & Biomolecular Chemistry, 23, 822-826. Available from: [Link]

Sources

The Rising Therapeutic Potential of N-aryl Pyrrole-2-carbaldehydes: A Technical Guide to Their Biological Activity

Introduction: The Significance of the Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block for designing molecules that can modulate various biological targets. Among the vast landscape of pyrrole derivatives, N-aryl pyrrole-2-carbaldehydes have emerged as a particularly promising class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] This technical guide provides an in-depth exploration of the biological activities of N-aryl pyrrole-2-carbaldehydes, offering insights into their synthesis, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for the discovery of novel therapeutic agents.

Synthetic Strategies: Crafting the N-aryl Pyrrole-2-carbaldehyde Core

The biological evaluation of any compound class begins with its efficient and versatile synthesis. Several methods have been developed for the synthesis of N-aryl pyrrole-2-carbaldehydes. A notable and efficient approach involves the iodine/copper-mediated oxidative annulation and selective Csp3-H to C=O oxidation of aryl methyl ketones, arylamines, and acetoacetate esters.[7][8] This method is advantageous as it avoids the use of harsh and hazardous oxidants, aligning with the principles of green chemistry.[7]

Classical methods such as the Paal-Knorr and Hantzsch reactions also remain relevant for the synthesis of the pyrrole core.[1] The Paal-Knorr condensation, for instance, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring. Another versatile method is the Vilsmeier-Haack reaction, which can be used to introduce a carbaldehyde group onto a pre-formed N-aryl pyrrole ring.[3] The choice of synthetic route often depends on the desired substitution pattern on the pyrrole and aryl rings, allowing for the creation of diverse chemical libraries for biological screening.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

N-aryl pyrrole-2-carbaldehydes and their derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][9][10][11] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis. For instance, certain N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one derivatives, closely related to N-aryl pyrrole-2-carbaldehydes, have been shown to induce apoptosis in human acute leukemia (K562) cells.[4][10] This process is often mediated through the caspase-dependent pathway, involving the upregulation of pro-apoptotic proteins such as FADD, pro-caspase 3, and cleaved-caspase 3, as well as an increase in the Bax/Bcl-2 ratio.[4]

Flow cytometry analysis has revealed that these compounds can also cause cell cycle arrest, predominantly in the G2/M phase, thereby preventing cancer cells from proliferating.[4]

Caption: Proposed mechanism of anticancer activity.

Cytotoxicity Data

The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

| Compound Class | Substitution | Cell Line | IC50 (µM) |

| N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones | Compound 2d | K562 (human acute leukemia) | 0.07 |

| Compound 2k | K562 (human acute leukemia) | 0.52 | |

| Alkynylated Pyrrole Derivatives | Compound 12l | U251 (Glioblastoma) | 2.29 ± 0.18 |

| A549 (Lung Cancer) | 3.49 ± 0.30 | ||

| Dimeric Pyrrole-2-Carbaldehyde Alkaloids | Lepipyrrolin A | SMMC-7721 (Hepatocellular Carcinoma) | 16.78 ± 0.49 |

This table presents a selection of reported cytotoxicity data for pyrrole derivatives.[4][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate human cancer cells (e.g., A549, K562) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

-

Compound Treatment: Prepare serial dilutions of the N-aryl pyrrole-2-carbaldehyde derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.